molecular formula C13H9FO3 B2913787 3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 22494-43-5

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B2913787
CAS RN: 22494-43-5
M. Wt: 232.21
InChI Key: IGUSMAQARLWHHZ-UHFFFAOYSA-N
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Description

“3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is an organic compound that belongs to the class of biphenyls and derivatives . It has a molecular formula of CHFNO, an average mass of 277.205 Da, and a monoisotopic mass of 277.038666 Da .


Molecular Structure Analysis

The molecular structure of “3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is characterized by a biphenyl core with a fluoro group at the 3’ position and a hydroxy group at the 4’ position . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” include a molecular formula of CHFNO, an average mass of 277.205 Da, and a monoisotopic mass of 277.038666 Da .

Scientific Research Applications

Chemical Synthesis

3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid can be used in the preparation of various chemical compounds. For instance, it can be used in the synthesis of (S)-2-methylbutyl-3-fluoro-4-hydroxy benzoate and 4-n-alkoxy-3-fluorobenzoic acids .

Development of Pan-Inhibitors

This compound can also be used in the synthesis of bis 3-fluoro-4-hydroxybenzoates, which are potent KCa2/3 pan-inhibitors . These inhibitors can be used in the study of various biological processes and potentially in the development of new drugs.

Protein Degradation Research

In protein degradation research, 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid has been used in the synthesis of 3-Fluoro-4-hydroxyprolines . These compounds have shown stereoselective recognition by the VHL E3 Ubiquitin Ligase, which is used for targeted protein degradation .

Development of PROTACs

The compound has been used in the development of Proteolysis Targeting Chimeras (PROTACs). Despite a weakened affinity, Hyp substitution with (3S,4S)-F-Hyp within the PROTAC MZ1 led to Brd4-selective cellular degradation at concentrations >100-fold lower than the binary Kd for VHL .

Antibacterial and Antifungal Activities

Although not directly related to 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid, compounds with similar structures, such as 3-hydroxy-4-pyranones, have shown broad-spectrum activity against Gram-positive/Gram-negative standard strains and fungi . This suggests potential antibacterial and antifungal applications for 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.

Safety and Handling Research

Research into the safety and handling of 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is also an important application. This compound is harmful if swallowed and causes skin and eye irritation . Therefore, research into its safe handling and use is crucial .

Safety And Hazards

“3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid” is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

5-(3-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUSMAQARLWHHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

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